3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

描述

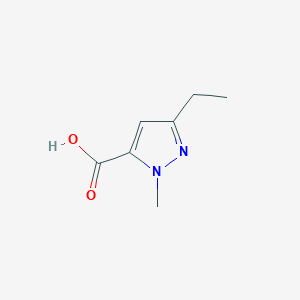

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid is a heterocyclic compound with the molecular formula C7H10N2O2. It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with an ethyl group at position 3, a methyl group at position 1, and a carboxylic acid group at position 5.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid typically involves the reaction of 3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid . Another method involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrazoles .

科学研究应用

Agricultural Chemistry

Herbicidal Properties

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid has been identified as an effective herbicide, targeting unwanted plant growth while minimizing harm to crops. Its selective action allows for sustainable farming practices, making it a valuable tool in modern agriculture. Research indicates that this compound can control a wide range of weed species, thus improving crop yields and resource efficiency .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is utilized in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, leading to reduced inflammation in animal models. This makes it a promising candidate for developing new pain management therapies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial metabolism and cell wall synthesis, indicating its potential as a lead compound in developing new antibacterial agents .

Material Science

Polymer Formulations

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly relevant in the construction and automotive industries, where durable materials are essential .

Analytical Chemistry

Reagent for Detection and Quantification

The compound serves as a reagent in analytical methods for detecting and quantifying specific analytes. Its use facilitates accurate results in environmental monitoring and quality control processes across various industries .

Study on Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The research focused on understanding the mechanism behind this activity, revealing that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial metabolism | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging free radicals |

作用机制

The mechanism of action of 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired biological effect .

相似化合物的比较

Similar Compounds

3-Methyl-1H-Pyrazole-5-Carboxylic Acid: Similar structure but lacks the ethyl group at position 3.

1-Benzyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid: Contains a benzyl group instead of an ethyl group.

4-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: Has a chlorine atom at position 4.

Uniqueness

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, provides distinct chemical properties that can be leveraged in various applications .

生物活性

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (EMPC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and is characterized by a pyrazole ring substituted with an ethyl group at the 3-position and a methyl group at the 1-position. Its carboxylic acid functional group at the 5-position contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may yield derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that EMPC exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, suggesting its utility as a lead compound in developing new antibacterial agents. The mechanism of action appears to involve interference with microbial metabolism and cell wall synthesis.

Anti-inflammatory Effects

EMPC has demonstrated anti-inflammatory properties in several studies. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, compounds derived from pyrazole structures have been shown to selectively inhibit COX-2, leading to reduced inflammation in animal models .

Table 1: Summary of Biological Activities of EMPC

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial metabolism | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging free radicals |

The biological activity of EMPC can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : EMPC binds to active sites on enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in inflammatory processes.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate inflammation and immune responses.

- Gene Expression : EMPC alters the expression of genes associated with inflammatory responses, enhancing its therapeutic potential against inflammatory diseases .

Case Studies

Several studies have explored the pharmacological potential of EMPC:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their COX-1/COX-2 inhibitory activities using carrageenan-induced paw edema models in rats. EMPC showed promising results with significant reductions in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro studies demonstrated that EMPC effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with hydrazine derivatives. For example, cyclocondensation using phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms ester intermediates, which are hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid . Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure complete cyclization.

- Catalyst selection : Acid anhydrides or chlorides may accelerate intermediate formation .

- Hydrolysis optimization : Alkaline hydrolysis (pH >10) at 60–70°C ensures efficient ester-to-acid conversion .

Purity is verified via elemental analysis and chromatography (TLC/HPLC) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound, and how are data interpreted?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-N stretch at ~1250 cm⁻¹) .

- ¹H-NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and ethyl/methyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 168 for the parent ion) confirm molecular weight, while fragmentation patterns validate substituent positions .

- Elemental analysis : Ensures stoichiometric agreement (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What pharmacological evaluation strategies are employed to assess the bioactivity of pyrazole carboxylic acid derivatives?

- Methodological Answer :

- In vitro assays : COX-1/COX-2 inhibition studies (e.g., ELISA) to evaluate anti-inflammatory potential .

- Analgesic testing : Tail-flick or acetic acid-induced writhing models in rodents, with dose-response curves (10–100 mg/kg) .

- Ulcerogenicity assessment : Gastric lesion scoring in animal models after 7-day oral administration .

- Structure-activity relationship (SAR) : Modifications at the 3-ethyl and 1-methyl positions are correlated with enhanced activity .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

- Molecular docking : Simulates binding affinity to target proteins (e.g., COX-2 using AutoDock Vina) to guide drug design .

- Vibrational frequency analysis : Matches computed IR spectra with experimental data to validate tautomeric forms .

Q. What methodologies are recommended for resolving contradictions in synthetic yields reported for pyrazole carboxylate derivatives under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to identify rate-limiting steps .

- Alternative catalysts : Compare NaN₃ (azide) vs. TBHP (tert-butyl hydroperoxide) in cyclocondensation reactions to optimize regioselectivity .

Q. How should researchers design experiments to investigate the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., hydrolysis to pyrazole intermediates) .

- Photostability testing : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess photodegradation .

- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify optimal formulation conditions .

属性

IUPAC Name |

5-ethyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPCLZDGADHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-42-9 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。